
4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran
Overview
Description
DCJTB is a red fluorescent dye . It is known for its applications in organic electronics and optoelectronic devices . The chemical formula of DCJTB is C27H29N3O .
Molecular Structure Analysis
DCJTB has a complex molecular structure with the chemical formula C27H29N3O . More detailed structural information may be available from the suppliers or in the product’s Material Safety Data Sheet (MSDS).Physical And Chemical Properties Analysis
DCJTB is used in the fabrication of OLEDs . A device made with DCJTB displayed a red light with a narrow bandwidth (fwhm 72 nm) at λmax 615 nm corresponding to a CIE coordinate (0.62, 0.38). The device can be turned on at 3.5 V, and reaches a luminance intensity of 43,400 cd/m at ca. 20 V. It shows a luminance efficiency of 6.46 cd A −1, a power efficiency of 2.04 lm W −1, and an external quantum efficiency of 3.27% .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
DCJT is used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . The structures of DCJT are analogous to other well-known red dyes, yet with better electrostability . A typical device made with DCJT doped 1% in aluminium tris (8-hydroxyquinolinate) (Alq 3) displayed a red light with a narrow bandwidth (fwhm 72 nm) at λmax 615 nm corresponding to a CIE coordinate (0.62, 0.38) .
Light-Emitting Electrochemical Cells (LECs)
DCJT has been incorporated into Light-Emitting Electrochemical Cells (LECs) . LECs have emerged as a promising alternative to OLEDs due to their simple device architecture, use of air stable electrodes, and cost effectiveness . The use of DCJT in LECs establishes a landmark toward future breakthroughs in the field as the next generation of materials for LEC applications .
Organic Solid Lasers
DCJT has potential applications in the realization of an organic solid laser pumped by electroluminescence emission in an integrated OLED . This represents a significant step towards the development of efficient, sustainable, and cost-effective electroluminescent devices .
Mechanism of Action
Target of Action
The primary target of DCJT is in the field of organic light-emitting diodes (OLEDs) . It is used as a red fluorescent dye in OLEDs, contributing to the device’s luminescent properties .
Mode of Action
DCJT interacts with its target by being doped into the active layer of the OLEDs . It exhibits red-shifted fluorescence but blue-shifted absorption .
Biochemical Pathways
The red-shifted fluorescence and blue-shifted absorption characteristics of DCJT contribute to the overall light emission of the device .
Pharmacokinetics
In the context of oleds, the compound’s electrostability is a key factor influencing its performance .
Result of Action
The result of DCJT’s action is the production of highly efficient red light in OLEDs . A typical device made with DCJT doped 1% in aluminium tris (8-hydroxyquinolinate) (Alq3) displayed a red light with a narrow bandwidth at λmax 615 nm corresponding to a CIE coordinate (0.62, 0.38) .
Action Environment
The action, efficacy, and stability of DCJT are influenced by various environmental factors. For instance, the performances of devices are tunable either by adjusting the doping concentrations or by changing the device configurations .
Safety and Hazards
properties
IUPAC Name |
2-[2-methyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O/c1-18-12-20(21(16-28)17-29)15-22(31-18)7-6-19-13-23-25-24(14-19)27(4,5)9-11-30(25)10-8-26(23,2)3/h6-7,12-15H,8-11H2,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZWGKCFKSJGPK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is DCJT and what is it primarily used for?
A1: DCJT (4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran) is a red fluorescent dye commonly used as a dopant in organic light-emitting diodes (OLEDs). [, , , , , , , , ]
Q2: How does the structure of DCJT contribute to its effectiveness as a red dopant in OLEDs?
A2: The t-butyl substituted version of DCJT demonstrates enhanced photoluminescence and electroluminescence in solid films with Alq3 due to reduced concentration quenching, making it a superior red dopant. []
Q3: Are there any advantages to using a "separately doped structure" when incorporating DCJT into OLEDs?
A3: Yes, research indicates that utilizing ultrathin separately doped structures with DCJT in Alq3 layers can significantly improve luminance efficiency in OLEDs compared to single-layer doping. [, ] This technique involves strategically placing thin layers of DCJT within the Alq3 layer, acting similarly to quantum wells, to enhance device performance.
Q4: How does the position of DCJT within the OLED structure affect its performance?
A4: Studies have shown that the placement of DCJT within the OLED structure influences the device's color output. When positioned further from the hole-injection layer, both blue and red emissions are observed. [] Interestingly, specific DCJT placement can also enhance green emission from Alq3, leading to white light generation. []
Q5: What is the impact of DCJT concentration on the color and intensity of light emitted by OLEDs?
A5: Simulations and experimental data suggest that higher DCJT concentrations produce a purer red light, albeit with lower overall brightness. Conversely, lower concentrations result in brighter emissions, but the color shifts towards orange. []
Q6: How stable are OLEDs incorporating DCJT?
A6: OLEDs using DCJT as a red dopant have demonstrated promising stability. Devices with DCJT doped into the electron transporting layer (Alq3) showed a half-life exceeding 2500 hours at 150 cd/m2 initial luminance. [] This translates to an estimated 7500 hours half-life at a lower initial luminance of 50 cd/m2, highlighting the potential for long-lasting devices. []
Q7: Can DCJT be used to create white OLEDs?
A7: Yes, by strategically doping DCJT and a green dye (such as C6) into a blue emitting layer like ADS082, white OLEDs can be fabricated. [] This approach allows for control over the color coordinates by adjusting the doping positions and concentrations, leading to a more balanced white light output.
Q8: What alternative methods exist for incorporating DCJT into OLED structures?
A9: Apart from vacuum deposition techniques, researchers have explored "stamped dye diffusion" to pattern DCJT and other dyes into polymer light-emitting diodes (PLEDs). [] This method allows for precise control over the emissive color by selectively diffusing DCJT into specific regions of the polymer layer, paving the way for multi-color PLEDs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



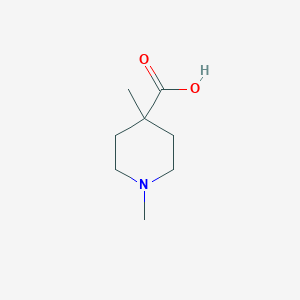

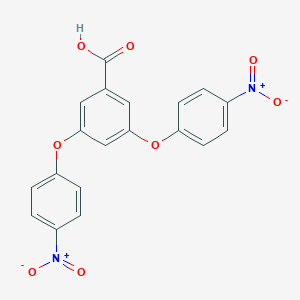

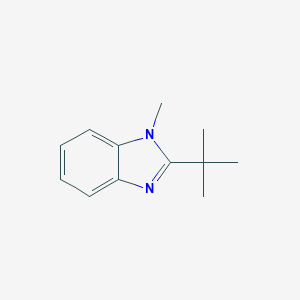
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)




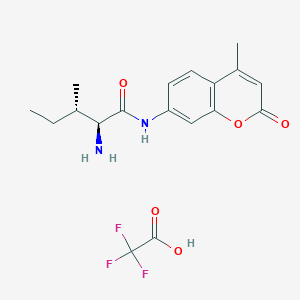
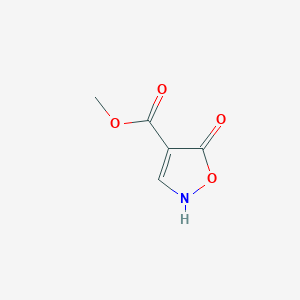
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
